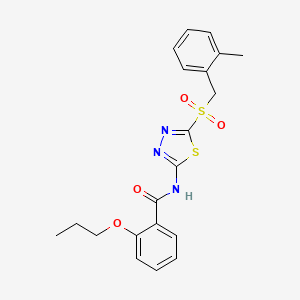![molecular formula C29H27N3O6 B12205038 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12205038.png)
3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” is a complex organic compound that features multiple functional groups, including benzofuran, morpholine, and spiroindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” typically involves multi-step organic reactions The process may start with the preparation of the benzofuran and indole intermediates, followed by their coupling under specific conditions to form the spiroindole structure
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions may occur, especially involving the morpholine and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may enable it to interact with biological targets, such as enzymes or receptors.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Spiroindole Derivatives: Compounds with similar spiroindole structures.
Benzofuran Derivatives: Compounds containing the benzofuran moiety.
Morpholine Derivatives: Compounds featuring the morpholine ring.
Uniqueness
The uniqueness of “3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H27N3O6 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1'-(2-morpholin-4-ylethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C29H27N3O6/c1-2-11-31-21-9-5-4-8-20(21)29(28(31)36)24(25(33)23-18-19-7-3-6-10-22(19)38-23)26(34)27(35)32(29)13-12-30-14-16-37-17-15-30/h2-10,18,34H,1,11-17H2 |
InChI Key |
CTLAYOMMZOBLHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B12204961.png)
![3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12204976.png)
![(E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide](/img/structure/B12204982.png)

![4-(pyridin-3-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B12204993.png)
![methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B12204997.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12205005.png)
![5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12205008.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12205009.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12205013.png)
![N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12205021.png)


![(4E)-1-[3-(dimethylamino)propyl]-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12205037.png)
